molecular formula C14H18O B1614013 Cyclopentyl 3,4-dimethylphenyl ketone CAS No. 898791-54-3

Cyclopentyl 3,4-dimethylphenyl ketone

Cat. No.: B1614013
CAS No.: 898791-54-3
M. Wt: 202.29 g/mol
InChI Key: AQHKHGNZZBVTMN-UHFFFAOYSA-N
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Description

Cyclopentyl 3,4-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 3,4-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is advantageous due to its high yield, short reaction time, and low environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3,4-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Cyclopentyl 3,4-dimethylphenyl ketone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which cyclopentyl 3,4-dimethylphenyl ketone exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In electrophilic aromatic substitution, the phenyl ring undergoes substitution due to the presence of electron-donating groups, which activate the ring towards electrophiles .

Comparison with Similar Compounds

Cyclopentyl 3,4-dimethylphenyl ketone can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclopentyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-8-13(9-11(10)2)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHKHGNZZBVTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640560
Record name Cyclopentyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-54-3
Record name Cyclopentyl(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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